molecular formula C15H22ClN3O2 B5433732 3-[3-(3-chloro-5-isoxazolyl)propanoyl]-3,9-diazaspiro[5.5]undecane hydrochloride

3-[3-(3-chloro-5-isoxazolyl)propanoyl]-3,9-diazaspiro[5.5]undecane hydrochloride

Cat. No. B5433732
M. Wt: 311.81 g/mol
InChI Key: GVOUBSMKRPWUIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(3-chloro-5-isoxazolyl)propanoyl]-3,9-diazaspiro[5.5]undecane hydrochloride, commonly known as SPI-017, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. SPI-017 is a spirocyclic compound that belongs to the class of diazaspiro compounds. It has a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of SPI-017 is not yet fully understood. However, it is believed to work by modulating the activity of ion channels in the brain, which are involved in the regulation of neuronal excitability. SPI-017 has been shown to enhance the activity of GABA-A receptors, which are known to play a crucial role in the inhibition of neuronal activity. This activity is believed to underlie the anticonvulsant and neuroprotective effects of SPI-017.
Biochemical and Physiological Effects
SPI-017 has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of the neurotransmitter GABA in the brain, which is known to have a calming effect. SPI-017 has also been shown to decrease the levels of glutamate, which is a neurotransmitter that is involved in the excitation of neurons. Additionally, SPI-017 has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of SPI-017 is its unique chemical structure, which makes it a promising candidate for drug development. Additionally, SPI-017 has been shown to have potent anticonvulsant and neuroprotective properties in animal models, which suggests that it may have therapeutic potential for a variety of neurological disorders. However, there are also some limitations associated with the use of SPI-017 in lab experiments. For example, the synthesis of SPI-017 is a complex process that requires expertise in organic chemistry. Additionally, the exact mechanism of action of SPI-017 is not yet fully understood, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research on SPI-017. One area of focus could be the development of new synthetic methods for the production of SPI-017, which could make it more accessible for research and drug development. Additionally, further studies are needed to elucidate the exact mechanism of action of SPI-017, which could lead to the development of more effective treatments for neurological disorders. Finally, more research is needed to explore the potential anticancer properties of SPI-017, which could lead to the development of new cancer treatments.

Synthesis Methods

The synthesis of SPI-017 involves a multi-step process that includes the reaction of 3-chloro-5-isoxazolecarboxylic acid with 3-aminopropanoic acid, followed by cyclization with 1,5-diaminopentane. The resulting compound is then treated with hydrochloric acid to obtain SPI-017 in the form of a hydrochloride salt. The synthesis of SPI-017 is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

SPI-017 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticonvulsant and neuroprotective properties in animal models of epilepsy and brain injury. SPI-017 has also been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, SPI-017 has shown promising results in preclinical studies as a potential anticancer agent.

properties

IUPAC Name

3-(3-chloro-1,2-oxazol-5-yl)-1-(3,9-diazaspiro[5.5]undecan-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O2/c16-13-11-12(21-18-13)1-2-14(20)19-9-5-15(6-10-19)3-7-17-8-4-15/h11,17H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOUBSMKRPWUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(CC2)C(=O)CCC3=CC(=NO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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